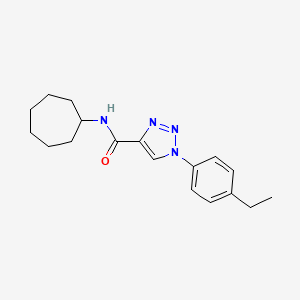![molecular formula C17H17N5O B6492088 1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1326939-69-8](/img/structure/B6492088.png)
1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide, also known as EPTMC, is a novel heterocyclic compound that has been the subject of much scientific research in recent years. It has been studied for its potential applications in various fields, including medical research, drug discovery, and biochemistry.
Aplicaciones Científicas De Investigación
1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory, anti-cancer, and anti-fungal properties, making it a promising candidate for drug discovery. In addition, it has been studied for its potential use in the treatment of Alzheimer’s disease, as well as its potential to act as a neuroprotective agent.
Mecanismo De Acción
1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. By inhibiting this enzyme, 1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide has been found to reduce inflammation and pain. In addition, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the proliferation of cancer cells.
Biochemical and Physiological Effects
1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide has been found to have a variety of biochemical and physiological effects. In terms of biochemical effects, it has been found to inhibit the activity of cyclooxygenase-2 and reduce inflammation. In terms of physiological effects, it has been found to reduce pain and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be used in a variety of experiments. In addition, its anti-inflammatory and anti-cancer properties make it a promising candidate for drug discovery. However, it is important to note that its effects in animal models may not be applicable to humans, and further research is needed to determine its efficacy in humans.
Direcciones Futuras
There are a number of potential future directions for 1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide. One potential direction is to further investigate its potential anti-cancer and anti-inflammatory properties. In addition, further research is needed to determine its efficacy in humans, as well as its potential to act as a neuroprotective agent. Additionally, further research is needed to explore its potential use in the treatment of Alzheimer’s disease. Finally, further research is needed to determine its potential interactions with other drugs and its potential side effects.
Métodos De Síntesis
1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide can be synthesized through a multi-step reaction sequence. The first step involves the condensation of 4-ethylphenol with pyridine-4-carboxaldehyde in the presence of sodium ethoxide, followed by the addition of ethyl chloroformate. This is then followed by the reaction of the resulting intermediate with hydrazine hydrate in the presence of sodium hydroxide. Finally, the product is isolated from the reaction mixture and purified by liquid chromatography.
Propiedades
IUPAC Name |
1-(4-ethylphenyl)-N-(pyridin-4-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-2-13-3-5-15(6-4-13)22-12-16(20-21-22)17(23)19-11-14-7-9-18-10-8-14/h3-10,12H,2,11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPLKJDDMQEYEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-ethylphenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492018.png)
![N-[(2-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492041.png)
![N-[(3-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492043.png)
![N-[(4-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492044.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6492051.png)
![N-(3-acetylphenyl)-2-({5-[(4-chlorophenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B6492054.png)
![N-[(3-chloro-4-fluorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492060.png)
![1-(4-ethylphenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492061.png)

![N-[2-(4-chlorophenyl)ethyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492082.png)
![2-(3,4-dimethylphenyl)-5-[3-oxo-3-(piperidin-1-yl)propyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6492083.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6492095.png)
![2-(3,4-dimethylphenyl)-5-[3-oxo-3-(thiomorpholin-4-yl)propyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6492100.png)